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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of

Sofosbuvir impurities, adhering to the International Council for Harmonisation (ICH) Q2(R1)

guidelines.[1][2][3] The objective is to offer a comparative analysis of various techniques,

supported by experimental data, to aid in the selection and implementation of appropriate

analytical procedures for quality control and stability studies of Sofosbuvir.

Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods

used for the determination of Sofosbuvir and its impurities. The data has been compiled from

various studies and is presented to facilitate a direct comparison of key validation parameters.

High-Performance Liquid Chromatography (HPLC)
Methods
HPLC is a widely used technique for the separation, identification, and quantification of drug

impurities.[4] Stability-indicating HPLC methods are particularly crucial for distinguishing the

active pharmaceutical ingredient (API) from its degradation products.[5][6]
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Parameter
Method A: RP-

HPLC[7]

Method B: Stability-

Indicating RP-

HPLC[5]

Method C: RP-

HPLC[8]

Linearity Range

160-480 µg/ml

(Sofosbuvir)10-30

µg/ml (Impurity)

100-500 mcg/ml 320-480 µg/mL

Correlation Coefficient

(R²)
> 0.999 > 0.999 0.9993

Limit of Detection

(LOD)

0.04 µg/ml

(Sofosbuvir)0.12

µg/ml (Impurity)

0.357 µg/ml 1.5 µg/ml

Limit of Quantification

(LOQ)

0.125 µg/ml

(Sofosbuvir)0.375

µg/ml (Impurity)

1.071 µg/ml 4.7 µg/mL

Accuracy (%

Recovery)
Not Specified 100.4% 99.1-99.9%

Precision (%RSD)

1.741

(Sofosbuvir)0.043

(Impurity)

< 2% < 2%

High-Performance Thin-Layer Chromatography (HPTLC)
Methods
HPTLC offers a simple, rapid, and cost-effective alternative for the simultaneous determination

of drugs and their impurities.[9]
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Parameter Method D: HPTLC[10] Method E: HPTLC[9]

Linearity Range 100-2000 ng/band (Sofosbuvir) 200-1000 ng/band (Sofosbuvir)

Correlation Coefficient (R²) 0.991 0.991

Limit of Detection (LOD) 25.16 ng/band 21.17 ng/band

Limit of Quantification (LOQ) 76.25 ng/band 64.18 ng/band

Accuracy (% Recovery) Not Specified >99%

Precision (%RSD) Not Specified < 2%

UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and accessible method for the quantification of

Sofosbuvir, though it may lack the specificity required for impurity profiling without

chromatographic separation.[11][12][13]

Parameter
Method F: UV

Spectrophotometry[11]
Method G: UV

Spectrophotometry[13]

Linearity Range 10-100 µg/ml 5-25 µg/ml

Correlation Coefficient (R²) 0.9984 0.9991

Limit of Detection (LOD) 0.269 µg/ml Not Specified

Limit of Quantification (LOQ) 0.814 µg/ml Not Specified

Accuracy (% Recovery) 99.524-101.208% 99.63%

Precision (%RSD) < 2%
Inter-day: 0.5863Intra-day:

0.8896

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following

sections outline the typical experimental protocols for the validation of analytical methods for

Sofosbuvir impurities as per ICH guidelines.
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Forced Degradation Studies (Stability-Indicating
Methods)
Forced degradation studies are essential to demonstrate the specificity of a stability-indicating

method.[5][6] These studies involve subjecting the drug substance to various stress conditions

to produce degradation products.

Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at room temperature for a specified

period (e.g., 26 hours).[11]

Base Hydrolysis: Treat the drug substance with 0.5 N NaOH at a specific temperature (e.g.,

60°C) for a set duration (e.g., 24 hours).[14]

Oxidative Degradation: Expose the drug substance to 30% hydrogen peroxide (H₂O₂) at a

controlled temperature (e.g., 80°C) for a defined time (e.g., two days).[14]

Thermal Degradation: Subject the drug substance to dry heat (e.g., 80°C) for a specified

duration.

Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and/or visible

light for a defined period.

Method Validation Parameters (as per ICH Q2(R1))
The following parameters are typically evaluated during the validation of an analytical method

for impurities:

Specificity: The ability to assess the analyte unequivocally in the presence of other

components.[15] This is demonstrated by the separation of the main drug peak from impurity

peaks and any degradation products.[16]

Linearity: The ability to obtain test results that are directly proportional to the concentration of

the analyte within a given range.[2] A minimum of five concentrations is typically

recommended.[2]

Range: The interval between the upper and lower concentrations of the analyte in the

sample for which the analytical procedure has a suitable level of precision, accuracy, and
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linearity.[16]

Accuracy: The closeness of the test results obtained by the method to the true value.[15] It is

often determined by recovery studies by spiking a placebo with known amounts of the

impurity.

Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three

levels: repeatability, intermediate precision, and reproducibility.[16]

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but

not necessarily quantitated as an exact value. It can be calculated based on the standard

deviation of the response and the slope of the calibration curve.[17]

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be

quantitatively determined with suitable precision and accuracy.[17]

Robustness: A measure of the method's capacity to remain unaffected by small, but

deliberate variations in method parameters, providing an indication of its reliability during

normal usage.

Visualizing the Validation Process
The following diagrams illustrate the key workflows and relationships in the validation of

analytical methods for Sofosbuvir impurities.
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Caption: Workflow for Analytical Method Validation.
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Caption: ICH Q2(R1) Validation Parameters Relationship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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